molecular formula C21H46N2 B1216899 N-Octadecylpropane-1,3-diamine CAS No. 4253-76-3

N-Octadecylpropane-1,3-diamine

Cat. No. B1216899
CAS RN: 4253-76-3
M. Wt: 326.6 g/mol
InChI Key: DXYUWQFEDOQSQY-UHFFFAOYSA-N
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Description

N-Octadecylpropane-1,3-diamine, also known as Duomeen o, is a useful research chemical . It has the molecular formula C21H46N2 and a molecular weight of 326.6 .


Synthesis Analysis

The synthesis of similar compounds starts from fatty acids, which are obtained by hydrolysis, and then converted to the corresponding amides. These are reduced catalytically to the primary amines. Addition of acrylonitrile, followed by another reduction, yields N-alkyl-1,3-propanediamines. The two nitrogen atoms react with ethylene oxide to form tertiary amines .


Molecular Structure Analysis

The molecular structure of N-Octadecylpropane-1,3-diamine consists of a long hydrocarbon chain attached to a propane-1,3-diamine group . The InChI key for this compound is DXYUWQFEDOQSQY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-Octadecylpropane-1,3-diamine has a boiling point of 413.7°C at 760 mmHg and a density of 0.842 g/cm3 . The compound is predicted to have a pKa of 10.67±0.19 .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Magnetic Properties : N-Octadecylpropane-1,3-diamine can be involved in the synthesis of various complexes, such as nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, which have been studied for their structure and magnetic properties (Bhowmik et al., 2010).

Chemical Reactions and Properties

  • Electrochemical Generation of Nitrogen Species : It can be used in the electrochemical oxidation of cyclic and open-chain diamines, leading to the formation of cyclic hydrazine derivatives (Fuchigami et al., 1980).
  • Coordination Chemistry and Polymer Formation : The compound can contribute to the formation of infinite bidimensional antiferromagnetic polymers presenting weak 3-D ferromagnetism (Ribas et al., 1994).

Biodegradation and Environmental Aspects

  • Biodegradability Testing : Studies on fatty amine derivatives, which include compounds like N-Octadecylpropane-1,3-diamine, assess their biodegradation potential, crucial for environmental considerations (van Ginkel et al., 2008).

Materials Science and Engineering

  • Microencapsulation for Thermal Regulation : N-Octadecylpropane-1,3-diamine can be used in the synthesis of microencapsulated materials for heat energy storage and thermal regulation (Zhang & Wang, 2009).

Catalysis

  • Catalyzed Urethane Reaction : The compound can act as a catalyst in urethane reactions, which are important in polymer chemistry (Wang et al., 2013).

Supramolecular Chemistry

  • Hydrogen-Bonded Structures : N-Octadecylpropane-1,3-diamine derivatives can form supramolecular hydrogen-bonded networks, which are key in understanding molecular interactions (Jayaraman et al., 2002).

properties

IUPAC Name

N'-octadecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUWQFEDOQSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195321
Record name N1-Octadecyl-1,3-propanediamine
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octadecylpropane-1,3-diamine

CAS RN

4253-76-3
Record name N1-Octadecyl-1,3-propanediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyliminipropylamine
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Record name N1-Octadecyl-1,3-propanediamine
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Record name N-octadecylpropane-1,3-diamine
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Record name N-STEARYLTRIMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Monajjemi - Journal of Molecular Liquids, 2017 - Elsevier
Liquid-phase exfoliation (LPE) of graphite towards graphene has been investigated theoretically. In this study we have shown the sulfonic groups in a surfactant are most effective for …
Number of citations: 93 www.sciencedirect.com

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